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Introduction
Dalpiciclib (also known as SHR6390) is a novel, orally administered, and highly selective

inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By targeting the CDK4/6-

retinoblastoma (Rb) pathway, Dalpiciclib induces G1 phase cell cycle arrest and has

demonstrated significant anti-tumor activity in various preclinical cancer models.[3][4] This

technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK)

and oral bioavailability of Dalpiciclib, based on available scientific literature. The information

presented herein is intended to support further research and development of this promising

therapeutic agent.

Pharmacokinetic Profile
The preclinical pharmacokinetic profile of Dalpiciclib has been primarily characterized in

mouse models, demonstrating favorable properties that support its oral administration.

Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Dalpiciclib in plasma

and tumor tissue following a single oral administration in a xenograft mouse model.
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Parameter Plasma Tumor Tissue

Dose 75 mg/kg 75 mg/kg

Tmax (h) 0.5 ~2

Cmax 2305 ng/mL 11067 ng/g

t1/2 (h) ~3 8.6

Animal Model COLO 205 Xenograft Mice COLO 205 Xenograft Mice

Data extracted from Long, F., et al. (2019). Preclinical characterization of SHR6390, a novel

CDK 4/6 inhibitor, in vitro and in human tumor xenograft models. Cancer Science, 110(4),

1420–1430.

Experimental Protocols
This section details the methodology employed in the key preclinical pharmacokinetic study of

Dalpiciclib.

Pharmacokinetic Analysis in Xenograft Mice
Objective: To determine the pharmacokinetic profile of Dalpiciclib in plasma and tumor tissue.

Animal Model: Female BALB/c nude mice bearing COLO 205 human colorectal cancer

xenografts.

Dosing:

A single oral dose of 75 mg/kg of Dalpiciclib was administered to the tumor-bearing mice.

Sample Collection:

Blood and tumor tissue samples were collected at various time points post-administration.

Analytical Method:

The concentration of Dalpiciclib in plasma and tumor tissue was quantified using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Pharmacokinetic Parameter Calculation:

Standard non-compartmental analysis was used to determine the key pharmacokinetic

parameters, including maximum concentration (Cmax), time to maximum concentration

(Tmax), and half-life (t1/2).

Experimental Workflow: Preclinical Pharmacokinetics
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Experimental Workflow for Preclinical Pharmacokinetic Study.

Metabolism and Transporter Interactions
Understanding the metabolic pathways and transporter interactions of a drug candidate is

crucial for predicting its in vivo behavior and potential drug-drug interactions.

Metabolism
In vivo studies have indicated that Dalpiciclib is primarily metabolized in the liver.[1] The major

enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[1]

Dalpiciclib Metabolism
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Simplified Metabolic Pathway of Dalpiciclib.
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Transporter Interaction
Preclinical in vivo studies have shown that Dalpiciclib is a substrate of P-glycoprotein (P-gp),

an efflux transporter.[1] This interaction may have implications for the drug's distribution,

particularly across the blood-brain barrier, where P-gp is highly expressed.[1] A preclinical

tissue distribution study in rats indicated that while Dalpiciclib was widely distributed in various

tissues, it had limited brain penetration.[1]

Dalpiciclib and P-glycoprotein Interaction
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Interaction of Dalpiciclib with P-glycoprotein.

Discussion and Future Directions
The available preclinical data indicate that Dalpiciclib possesses favorable pharmacokinetic

properties for an orally administered anti-cancer agent. It achieves high concentrations in tumor
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tissue relative to plasma, a desirable characteristic for targeted cancer therapy. The primary

metabolism by CYP3A4 and its interaction with P-gp are important considerations for potential

drug-drug interactions in future clinical development.

Further preclinical studies would be beneficial to provide a more complete picture of

Dalpiciclib's pharmacokinetic profile. Specifically, data on the absolute oral bioavailability in

different species, as well as pharmacokinetic studies in non-rodent models such as dogs,

would be valuable for interspecies scaling and prediction of human pharmacokinetics. The

results of the unpublished tissue distribution study in rats, once available, will provide further

insights into the disposition of Dalpiciclib.

Conclusion
Dalpiciclib demonstrates a promising preclinical pharmacokinetic profile, characterized by

good oral absorption and significant tumor penetration in a mouse xenograft model. Its

metabolism is primarily mediated by CYP3A4, and it is a substrate for the P-gp efflux

transporter. These findings support the continued clinical development of Dalpiciclib as a

potential new therapy for various cancers. Further preclinical investigation into its absolute

bioavailability and pharmacokinetics in other species will be instrumental in optimizing its

clinical use.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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